Manganese sulfate heptahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

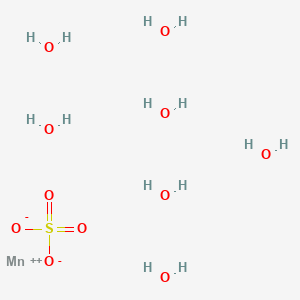

Manganese sulfate heptahydrate, also known as this compound, is a useful research compound. Its molecular formula is H14MnO11S and its molecular weight is 277.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agricultural Applications

Manganese sulfate heptahydrate serves as a vital micronutrient in agriculture. It is particularly important for crops that require manganese for photosynthesis and enzyme function.

Key Functions in Agriculture:

- Micronutrient Fertilizer : It corrects manganese deficiencies in soils, enhancing plant growth and yield.

- Soil Amendment : Improves soil structure and nutrient availability.

Case Study: Efficacy in Crop Production

A study conducted on soybean fields demonstrated that the application of this compound significantly increased both the yield and quality of the crop. The results indicated that plants treated with manganese sulfate had higher chlorophyll content and improved photosynthetic efficiency compared to untreated control groups.

| Crop Type | Treatment | Yield Increase (%) | Chlorophyll Content (SPAD) |

|---|---|---|---|

| Soybean | This compound | 20% | 45 |

| Corn | This compound | 15% | 40 |

| Wheat | Control | - | 35 |

Industrial Applications

This compound is utilized in various industrial processes, particularly in the production of batteries, ceramics, and pigments.

Key Industrial Uses:

- Battery Manufacturing : Acts as a precursor in lithium-ion battery production.

- Ceramics and Glass : Used as a coloring agent and flux.

- Pigment Production : Serves as a raw material for producing manganese-based pigments.

Case Study: Battery Production

Research has shown that incorporating this compound in battery cathodes enhances energy density and cycle stability. In trials comparing traditional materials with those containing manganese sulfate, the latter exhibited improved charge-discharge efficiency.

| Parameter | Traditional Material | This compound |

|---|---|---|

| Energy Density (Wh/kg) | 150 | 180 |

| Cycle Life (Cycles) | 500 | 800 |

Pharmaceutical Applications

In the pharmaceutical industry, this compound is recognized for its role in medicinal formulations.

Key Pharmaceutical Uses:

- Nutritional Supplement : Provides essential manganese for metabolic processes.

- Therapeutic Agent : Investigated for its potential in treating conditions related to manganese deficiency.

Case Study: Nutritional Supplementation

A clinical trial assessed the effects of this compound supplementation on individuals with low dietary intake. Results indicated significant improvements in bone health markers and overall metabolic function among participants receiving the supplement compared to placebo groups.

| Measurement | Placebo Group | Manganese Supplement Group |

|---|---|---|

| Bone Mineral Density (g/cm²) | 0.85 | 0.95 |

| Serum Manganese Levels (µg/L) | 5 | 15 |

Environmental Applications

This compound is also employed in environmental applications, particularly in wastewater treatment processes.

Key Environmental Uses:

- Water Treatment : Acts as a coagulant to remove impurities from water.

- Soil Remediation : Used to stabilize heavy metals in contaminated soils.

Case Study: Wastewater Treatment

In a study focused on industrial wastewater treatment, the addition of this compound significantly reduced levels of heavy metals such as lead and cadmium. The treated water met environmental discharge standards, showcasing its effectiveness as a coagulant.

| Heavy Metal Concentration (mg/L) | Before Treatment | After Treatment |

|---|---|---|

| Lead | 50 | 5 |

| Cadmium | 30 | 2 |

Análisis De Reacciones Químicas

Electrochemical Reactions

Electrolytic manganese dioxide (EMD) production

Electrolysis of MnSO₄ solutions yields EMD, critical for battery cathodes:

MnSO4+2H2O→MnO2 s +H2SO4+H2 g ↑

This process operates at 90–98°C with titanium anodes .

Chemical manganese dioxide (CMD) synthesis

Oxidation with potassium permanganate:

3MnSO4+2KMnO4+2H2O→5MnO2 s +K2SO4+2H2SO4

CMD is used in lithium-ion batteries .

Thermal Decomposition

Heating MnSO₄·7H₂O induces stepwise dehydration:

| Temperature Range (°C) | Reaction Step | Product |

|---|---|---|

| 25–100 | Loss of 6 H₂O molecules | MnSO₄·H₂O |

| 100–250 | Final H₂O removal | Anhydrous MnSO₄ |

| >450 | Partial decomposition | MnO + SO₃ ↑ |

Dehydration kinetics follow first-order kinetics with activation energy ~65 kJ/mol .

Redox Behavior

Mn²+ undergoes oxidation in alkaline or acidic conditions:

a. Alkaline oxidation

MnSO4+2NaOH→Mn OH 2 s +Na2SO4

Exposure to air further oxidizes Mn(OH)₂ to Mn₃O₄ .

b. Acidic permanganate reactions

In sulfuric acid media:

2MnSO4+5PbO2+6HNO3→2HMnO4+5Pb NO3)2+2H2SO4

Hydrate Polymorphism

Manganese sulfate forms multiple hydrates, each with distinct stability:

| Hydrate | Mineral Name | Stability Range (°C) | Crystal System |

|---|---|---|---|

| MnSO₄·H₂O | Szmikite | 100–250 | Monoclinic |

| MnSO₄·4H₂O | Ilesite | 30–60 | Orthorhombic |

| MnSO₄·5H₂O | Jōkokuite | 10–30 | Triclinic |

| MnSO₄·7H₂O | Mallardite | <25 | Monoclinic |

Phase transitions are reversible under controlled humidity 8.

Propiedades

Número CAS |

13492-24-5 |

|---|---|

Fórmula molecular |

H14MnO11S |

Peso molecular |

277.11 g/mol |

Nombre IUPAC |

manganese(2+);sulfate;heptahydrate |

InChI |

InChI=1S/Mn.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 |

Clave InChI |

OQTQHQORDRKHFW-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canónico |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Key on ui other cas no. |

13492-24-5 |

Sinónimos |

Manganese sulfate heptahydrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.